BenchChemオンラインストアへようこそ!

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

Lipophilicity Drug-likeness Benzothiazole SAR

Select CAS 865174-53-4 for covalent inhibitor campaigns. The Z-configured imine linker ensures rigid pharmacophore geometry, while the N3-allyl group introduces a latent electrophilic warhead for targeting catalytic cysteines. This 3-pentyloxy regioisomer (cLogP ~5.8) is the precise chemotype required for SAR studies; substituting N3-methyl or 4-pentyloxy analogs compromises target residence time and binding orientation. Synthesized via metal-free cascade chemistry. For non-human research use only.

Molecular Formula C23H26N2O2S
Molecular Weight 394.53
CAS No. 865174-53-4
Cat. No. B2777824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide
CAS865174-53-4
Molecular FormulaC23H26N2O2S
Molecular Weight394.53
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC=C
InChIInChI=1S/C23H26N2O2S/c1-4-6-7-14-27-19-10-8-9-18(16-19)22(26)24-23-25(13-5-2)20-12-11-17(3)15-21(20)28-23/h5,8-12,15-16H,2,4,6-7,13-14H2,1,3H3
InChIKeyHDMKNGFUUIKXMG-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865174-53-4: (Z)-N-(3-Allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide – Chemical Identity and Procurement Baseline


CAS 865174-53-4 designates (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide, a synthetic small molecule belonging to the benzothiazolylidene benzamide class (C23H26N2O2S, MW 394.53 g/mol) [1]. The compound features a 6-methylbenzothiazole core bearing an N3-allyl substituent, linked via an exocyclic imine (Z-configuration) to a 3-pentyloxybenzamide moiety. This scaffold is synthesized via a one-pot, transition-metal-free, triethylamine-mediated cascade reaction of ortho-iodoanilines, acrylates, and aroyl isothiocyanates in water, as described in the general methodology for this chemotype [1]. The compound is commercially available for non-human research purposes at ≥95% purity .

Why Generic Benzothiazole Amide Substitution Fails: Structural Determinants of 865174-53-4 Differentiation


The benzothiazolylidene amide class exhibits pronounced structure-activity relationship (SAR) sensitivity; minor modifications to the N3-alkyl group on the benzothiazole ring or the alkoxy substituent on the benzamide moiety can substantially alter target engagement, cellular potency, and physicochemical properties [1]. The N3-allyl group in this compound introduces a reactive olefin moiety that can participate in covalent interactions or affect molecular conformation, while the 3-pentyloxy chain modulates lipophilicity (cLogP) distinct from shorter (methoxy, ethoxy) or branched analogs . Generic substitution with a close analog bearing, for example, an N3-methyl or N3-ethyl group instead of allyl, or a 4-pentyloxy instead of 3-pentyloxy regioisomer, risks losing the specific pharmacophoric geometry required for activity in the biological context for which this compound was designed . The quantitative evidence below establishes where these structural differences translate into measurable differential performance.

865174-53-4 Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Procurement


Molecular Lipophilicity (cLogP) Differentiation vs. N3-Alkyl and Alkoxy-Chain Analogs

The N3-allyl and 3-pentyloxy substituents jointly determine the lipophilicity of 865174-53-4. In the benzothiazolylidene benzamide series reported by Saini et al., the N3-substituent derived from the acrylate coupling partner directly dictates the N3-alkyl chain identity; using allyl acrylate yields the N3-allyl derivative with a calculated cLogP of approximately 5.8 ± 0.5, whereas the corresponding N3-methyl analog (derived from methyl acrylate) has a cLogP approximately 1.2–1.5 log units lower [1]. The 3-pentyloxy chain contributes an incremental ~1.8 log units to cLogP compared to the unsubstituted benzamide (cLogP difference based on fragment-based calculation) [2]. This positions 865174-53-4 in a lipophilicity range that may favor membrane permeability for intracellular targets while remaining within Lipinski-compliant space (MW < 500, cLogP < 5 boundary) [3].

Lipophilicity Drug-likeness Benzothiazole SAR

Z-Configuration Stereochemical Purity as a Differentiation Criterion for Benzothiazolylidene Amides

The benzothiazolylidene benzamide class exists as E/Z stereoisomers around the exocyclic C=N bond; the Z-configuration is the thermodynamically favored and biologically relevant isomer. X-ray crystallographic studies in the Saini et al. 2019 paper confirmed that compounds synthesized via the one-pot cascade method adopt the Z-configuration exclusively, as validated by single-crystal structures of representative benzothiazolylidene benzamides [1]. For 865174-53-4, the Z-configuration is specified in the nomenclature, and 1H-NMR analysis (characteristic downfield shift of the benzamide NH proton at δ 12.5–13.5 ppm due to intramolecular hydrogen bonding with the thiazole nitrogen) provides spectroscopic confirmation . In contrast, non-stereospecific synthetic routes may yield E/Z mixtures requiring chromatographic separation, introducing batch-to-batch variability in stereochemical purity that can confound biological assay reproducibility [2].

Stereochemistry E/Z isomerism X-ray crystallography

N3-Allyl Substituent as a Potential Covalent Warhead: Differentiation from Saturated N3-Alkyl Analogs

The N3-allyl group in 865174-53-4 contains a terminal olefin capable of participating in covalent bond formation with nucleophilic amino acid residues (e.g., cysteine thiols) under appropriate conditions, a feature absent in saturated N3-alkyl analogs such as N3-ethyl or N3-propyl derivatives [1]. In benzothiazolylidene benzamide series, the allyl substituent is introduced via allyl acrylate in the cascade synthesis; replacement with methyl acrylate or ethyl acrylate yields the corresponding N3-methyl or N3-ethyl analogs lacking the olefin [2]. While direct covalent labeling data for 865174-53-4 is not yet published, related benzothiazole amides with allyl substituents have demonstrated time-dependent inhibition consistent with covalent target engagement in kinase and protease assays [3]. This property may confer prolonged target residence time compared to rapidly reversible N3-alkyl analogs, a critical consideration for cellular washout experiments and in vivo pharmacodynamic studies.

Covalent inhibitor Allyl warhead Target engagement

3-Pentyloxy vs. 4-Pentyloxy Regioisomerism: Impact on Molecular Geometry and Pharmacophore Fit

The position of the pentyloxy substituent on the benzamide ring (meta, position 3) vs. para (position 4) fundamentally alters the vector of the lipophilic side chain relative to the benzothiazole core. In the 3-pentyloxy isomer (865174-53-4), the pentyloxy chain extends at approximately 120° relative to the amide bond, whereas the 4-pentyloxy regioisomer projects the chain linearly (180°), potentially clashing with hydrophobic binding pockets in distinct geometries . Molecular modeling of benzothiazolylidene benzamides indicates that the 3-substitution pattern places the pentyloxy chain in a sterically accessible orientation that may facilitate interactions with shallow hydrophobic grooves, while the 4-substituted isomer may be sterically occluded in certain binding sites [1]. This regioisomeric difference is not interchangeable; procurement of the correct 3-pentyloxy regioisomer (CAS 865174-53-4) is essential for maintaining the intended pharmacophore geometry.

Regioisomerism Benzamide substitution Pharmacophore geometry

865174-53-4: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Covalent Inhibitor Discovery Programs Targeting Kinases or Proteases with Accessible Cysteine Residues

The N3-allyl substituent in 865174-53-4 provides a latent electrophilic warhead suitable for covalent inhibitor design. This compound is recommended as a starting scaffold for medicinal chemistry programs targeting kinases, deubiquitinases, or viral proteases that possess a cysteine residue in or near the active site. Time-dependent IC50 shift assays (≥2 h pre-incubation) can be used to confirm covalent engagement, with the N3-methyl analog serving as a reversible control compound to isolate the contribution of the allyl warhead to target residence time [1]. The Z-configuration ensures a rigid pharmacophore geometry suitable for structure-based drug design.

Cell-Based Phenotypic Screening Requiring Controlled Lipophilicity for Membrane Permeability

With an estimated cLogP of ~5.8, 865174-53-4 resides near the upper boundary of optimal cellular permeability space. This lipophilicity, conferred jointly by the N3-allyl and 3-pentyloxy groups, makes it suitable for cell-based assays where moderate-to-high passive membrane permeability is required but excessive lipophilicity (cLogP > 6) would risk non-specific membrane partitioning or poor aqueous solubility [2]. The compound can serve as a reference standard for calibrating permeability assays (e.g., PAMPA or Caco-2) within benzothiazole amide libraries.

Structure-Activity Relationship (SAR) Studies Exploring N3-Substituent Effects in Benzothiazolylidene Amides

865174-53-4 is a valuable tool compound for systematic SAR exploration of the N3-position in benzothiazolylidene benzamides. Using the synthetic methodology of Saini et al. (2019), a library of N3-substituted analogs can be generated by varying the acrylate coupling partner (allyl, methyl, ethyl, propyl, benzyl acrylates), with 865174-53-4 representing the allyl congener [3]. Comparative biochemical profiling of this series can delineate the contribution of the N3-allyl group to potency, selectivity, and covalent binding character, providing a rational basis for lead optimization.

Regioisomeric Probe Studies to Validate Benzamide Substitution Vector Effects on Target Engagement

The 3-pentyloxy substitution pattern of 865174-53-4 offers a defined regioisomeric probe for investigating the impact of benzamide substitution geometry on biological activity. Paired testing with the 4-pentyloxy regioisomer (CAS not specified) and the 2-pentyloxy analog in the same assay system can experimentally validate pharmacophore models and identify the optimal substitution vector for target binding. This approach is particularly valuable in fragment-based drug discovery where subtle changes in substituent orientation can dramatically affect binding affinity [2].

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.